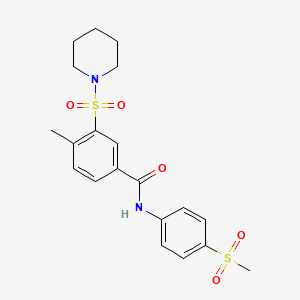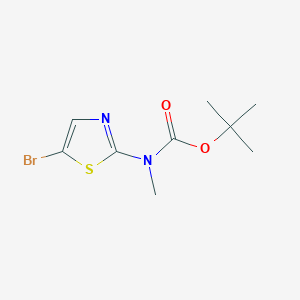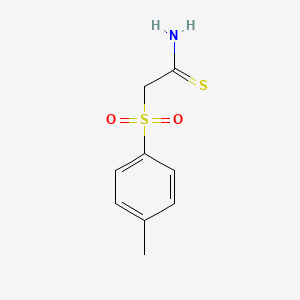
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, also known as MMPI, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. MMPI is a small molecule inhibitor that targets metalloproteinases, which are enzymes that play a crucial role in various biological processes, including tissue remodeling, angiogenesis, and inflammation.
Aplicaciones Científicas De Investigación
Dopamine Agonist Properties
Research on homologous compounds to N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide has shown potential dopamine-like activity. The study of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines revealed insights into the structural requirements for dopamine agonist properties, indicating that modifications in the alkyl chain length can significantly affect the potency of these compounds as dopamine-like agents (Jacob et al., 1981).
Anticancer Agents
A significant area of application involves the synthesis of novel compounds with anticancer activities. One such example is the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, which have shown promising antitumor activities against various human cancer cell lines. These compounds were found to be effective in inducing cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents (Fang et al., 2016).
Antibacterial and Antimicrobial Agents
The structural backbone of this compound serves as a template for developing antibacterial and antimicrobial agents. Research has focused on synthesizing and evaluating derivatives for their antibacterial activities, particularly against resistant strains of bacteria. These efforts aim to address the growing challenge of antibiotic resistance by introducing new and effective antimicrobial agents into the therapeutic arsenal (Koga et al., 1980).
Enzyme Inhibition for Cancer Therapy
Further research into quinazolinone-based derivatives has demonstrated their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy. These compounds exhibit potent inhibitory activities, suggesting their utility in developing targeted cancer therapies. The synthesis, characterization, and evaluation of these compounds underscore the versatility of quinolinone derivatives in addressing various aspects of cancer treatment (Riadi et al., 2021).
Propiedades
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-4-6-15(7-5-2)19(23)21-11-10-17-13-16-9-8-14(3)12-18(16)22-20(17)24/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBFBBZKECCUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2428496.png)
![4-[2-(4-Bromo-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2428497.png)
![N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2428500.png)

![(2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B2428505.png)
![3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2428506.png)
![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2428509.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2428513.png)
![N-(3-methoxybenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2428514.png)




